molecular formula C19H24N2O2 B1680035 (R)-吡喹酮 CAS No. 57452-98-9

(R)-吡喹酮

货号 B1680035
CAS 编号: 57452-98-9
分子量: 312.4 g/mol
InChI 键: FSVJFNAIGNNGKK-KRWDZBQOSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(R)-Praziquantel is under investigation in clinical trial NCT02271984 (Relative Bioavailability Trial of L-Praziquantel in Healthy Volunteers).

科学研究应用

药代动力学和药效学

(R)-吡喹酮自 1984 年以来一直是血吸虫病控制的主要药物。关于其药代动力学和药效学相关性的数据有限,这突出了在这些领域进行进一步研究的必要性。由于目前缺乏详细的知识,需要药理学指导的努力来开发对年幼儿童可能更有效的 (R)-吡喹酮小儿制剂 (Olliaro、Delgado-Romero 和 Keiser,2014)

比较药代动力学

一项研究比较了外消旋吡喹酮和 (R)-吡喹酮在大鼠中的药代动力学,发现 (R)-吡喹酮对杀血吸虫活性有显着贡献。该研究为药物开发提供了参考,表明对映体纯的 (R)-吡喹酮可能是治疗血吸虫病的优于外消旋吡喹酮的治疗替代品 (Zhang 等,2017)

手性拆分和共晶形成

共结晶实验的研究已导致使用 L-苹果酸对 RS-吡喹酮进行手性拆分的方案。这一过程对生产对映体纯的 (R)-吡喹酮具有重大意义,有可能提高其治疗效果并降低制造成本 (Sánchez-Guadarrama 等,2016)

对映选择性分析

开发了一种对映选择性 LC-MS/MS 方法来分析人血浆、血液和干血斑中的 (R)-吡喹酮及其主要代谢物,有助于对肝吸虫感染患者进行药代动力学研究。该方法的精密度和准确性对于涉及 (R)-吡喹酮的未来药代动力学研究至关重要 (Meister 等,2016)

代谢和活性研究

(R)-吡喹酮的碳酸三铬衍生物的体外研究显示出很强的对映选择性抗血吸虫活性,表明 (R)-吡喹酮衍生物在治疗血吸虫病方面的潜力。这项研究提出了一个基于 (R)-吡喹酮开发具有增强疗效的新化合物的方向 (Patra 等,2013)

比较疗效研究

一项专注于 (R)-吡喹酮及其代谢物对曼氏血吸虫的体外和体内活性的研究证实,(R)-吡喹酮是外消旋混合物中主要的有效分子。这一发现对于理解该药物的机制和开发更有针对性的治疗方法至关重要 (Meister 等,2014)

患病患者的药代动力学

关于 (R)-吡喹酮对映体及其主要代谢物在肝吸虫感染患者中的处置的研究提供了对其在疾病状态下的药代动力学的宝贵见解。这些信息对于优化受影响人群的剂量和治疗方案至关重要 (Meister 等,2016)

药代动力学-药效学关系

一项研究检查了小鼠曼氏血吸虫模型中 (R)-吡喹酮的药代动力学-药效学关系,发现肝脏首过代谢前高浓度的 (R)-吡喹酮对其疗效至关重要。这些信息对于调整治疗策略至关重要,尤其是在儿童等低体重患者中 (Abla 等,2017)

改善药物口感和依从性

一项研究强调,(R)-吡喹酮的苦味明显低于外消旋混合物,在减少所需剂量和提高患者依从性方面具有优势,尤其是在儿童中 (Meyer 等,2009)

属性

IUPAC Name

(11bR)-2-(cyclohexanecarbonyl)-3,6,7,11b-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2/c22-18-13-20(19(23)15-7-2-1-3-8-15)12-17-16-9-5-4-6-14(16)10-11-21(17)18/h4-6,9,15,17H,1-3,7-8,10-13H2/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSVJFNAIGNNGKK-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)N2CC3C4=CC=CC=C4CCN3C(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)C(=O)N2C[C@H]3C4=CC=CC=C4CCN3C(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80904739
Record name (R)-Praziquantel
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80904739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-Praziquantel

CAS RN

57452-98-9
Record name Praziquantel, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057452989
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (R)-Praziquantel
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11749
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (R)-Praziquantel
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80904739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ARPRAZIQUANTEL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WF15T5925V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-Praziquantel
Reactant of Route 2
Reactant of Route 2
(R)-Praziquantel
Reactant of Route 3
Reactant of Route 3
(R)-Praziquantel
Reactant of Route 4
(R)-Praziquantel
Reactant of Route 5
Reactant of Route 5
(R)-Praziquantel
Reactant of Route 6
Reactant of Route 6
(R)-Praziquantel

Q & A

A: (R)-Praziquantel's primary mechanism of action involves activating a Transient Receptor Potential Melastatin (TRPMPZQ) ion channel specifically found in trematode worms. [] This activation leads to calcium influx into the parasite, causing muscular paralysis, tegumental damage, and ultimately parasite death.

ANone: While the provided abstracts do not detail specific spectroscopic data, (R)-Praziquantel shares its molecular formula (C19H24N2O2) and weight (312.4 g/mol) with its racemic counterpart. The key difference lies in the spatial arrangement of atoms around its chiral center, resulting in distinct enantiomeric forms.

ANone: This information is not available in the provided research papers.

ANone: This information is not available in the provided research papers. (R)-Praziquantel primarily acts as a pharmaceutical agent and does not possess catalytic properties.

A: While the provided abstracts don't detail specific computational models, they highlight the use of bioinformatics and mutagenesis studies to investigate the interaction between (R)-Praziquantel and the TRPMPZQ channel. [] This suggests the application of computational tools in understanding structure-activity relationships and optimizing drug design.

ANone: The provided research papers do not offer specific details about (R)-Praziquantel's stability under various conditions or formulation strategies.

ANone: The provided research papers focus on scientific aspects and do not delve into SHE regulations.

A: Studies demonstrate that (R)-Praziquantel, the active enantiomer, exhibits lower relative exposure when administered alone compared to racemic Praziquantel. [, ] This difference might be attributed to enantiomer-enantiomer interactions during metabolism, particularly involving CYP enzymes like CYP2C9, 2C19, 3A4, and 3A5. [] These enzymes play a crucial role in metabolizing both (R)- and (S)-Praziquantel, with CYP1A2 and CYP2C19 being more significant for (R)-Praziquantel and CYP2C19 and CYP3A4 for (S)-Praziquantel. [] Research also suggests that (R)-Praziquantel's area under the curve (AUC) and maximum blood concentration (Cmax) correlate with the probability of cure in schistosomiasis. []

ANone: Researchers utilize various in vitro and in vivo models to assess (R)-Praziquantel's antischistosomal activity. These include:

  • Human Liver Microtissues (hLiMTs): hLiMTs provide a platform to study drug metabolism, toxicity, and efficacy against Schistosoma mansoni schistosomula. []
  • Movement-based in vitro assays: Assays using Echinococcus multilocularis protoscoleces help evaluate the impact of (R)-Praziquantel and its enantiomer on parasite motility and viability. [] This model revealed a significantly higher activity of (R)-Praziquantel compared to its (S)-enantiomer. []
  • Mouse models: Mouse models infected with Praziquantel-resistant Schistosoma mansoni are used to investigate potential synergistic effects of (R)-Praziquantel with other drugs like artemether. []

A: While the provided abstracts do not specifically address cross-resistance mechanisms, they highlight the emergence of Praziquantel-resistant Schistosoma mansoni strains. [] Further research is needed to determine if this resistance translates to (R)-Praziquantel and explore potential cross-resistance with other antischistosomal agents.

A: The provided abstracts focus on the efficacy and pharmacokinetics of (R)-Praziquantel, with limited information on toxicology and long-term safety. One study in dogs and cats showed good tolerance of a drug containing (R)-Praziquantel even at high doses. []

A: While the provided abstracts do not delve into specific drug delivery strategies for (R)-Praziquantel, the development of a pediatric formulation is mentioned as a need. [] This highlights the ongoing efforts to optimize (R)-Praziquantel delivery, especially for younger populations.

ANone: This information is not available in the provided research papers.

ANone: Several analytical techniques are employed in (R)-Praziquantel research:

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This method is used to quantify (R)-Praziquantel, (S)-Praziquantel, and their metabolites in various biological matrices. [, ]
  • Capillary Electrophoresis (CE): CE coupled with cyclodextrins enables the separation and quantification of (R)-Praziquantel from its enantiomer, ensuring enantiomeric purity. []

ANone: This information is not available in the provided research papers.

A: Although not extensively discussed in the abstracts, one study mentions exploring the properties of cocrystals with (R)-Praziquantel to potentially enhance its solubility and prolong supersaturation. []

A: The abstract on the capillary electrophoretic method for (R)-Praziquantel mentions validation according to ICH guidelines. [] This ensures the accuracy, precision, and specificity of the method for quality control purposes.

A: The development of a validated capillary electrophoretic method for the enantiomeric quality control of (R)-Praziquantel is a crucial step towards ensuring consistent quality and purity of the drug substance. [] This method allows for the differentiation and quantification of (R)-Praziquantel from its less active enantiomer, ensuring that the final drug product meets the required quality standards.

ANone: This information is not available in the provided research papers.

ANone: This information is not available in the provided research papers.

A: Research reveals that (R)-Praziquantel and its enantiomer can inhibit certain CYP enzymes, potentially leading to drug-drug interactions. [, ] Specifically, a study confirmed that Ketoconazole, a potent CYP3A inhibitor, selectively increased the exposure of (S)-Praziquantel more significantly than (R)-Praziquantel. []

ANone: This information is not available in the provided research papers.

A: While Praziquantel remains the mainstay of schistosomiasis treatment, the search for alternative drugs is ongoing due to concerns about emerging resistance and the need for pediatric formulations. [] The provided research papers highlight the potential of exploring (R)-Praziquantel analogs with improved pharmacokinetic properties and exploring synergistic effects with existing drugs like artemether. [, ]

ANone: This information is not available in the provided research papers.

ANone: The provided abstracts indicate that researchers utilize a range of resources, including:

  • Open-access chemical libraries: These libraries, such as the Medicines for Malaria Venture (MMV) Malaria box, provide access to a diverse set of compounds for screening and drug discovery. []
  • Animal models: Rodent models, particularly mice, are crucial for in vivo efficacy studies and investigating potential drug combinations. []

A: While not extensively discussed, the abstracts acknowledge Praziquantel's long-standing role as the primary treatment for schistosomiasis. [, ] The identification of its active enantiomer, (R)-Praziquantel, and the ongoing research to optimize its use represent significant milestones in combating this neglected tropical disease.

ANone: The research on (R)-Praziquantel exemplifies a multidisciplinary approach, integrating knowledge and techniques from various fields, including:

  • Medicinal chemistry: Synthesis and optimization of (R)-Praziquantel analogs with improved properties. []
  • Pharmacology: Understanding the pharmacokinetic and pharmacodynamic properties of (R)-Praziquantel. [, ]
  • Parasitology: Investigating the interaction between (R)-Praziquantel and its target in parasites. [, , ]
  • Analytical chemistry: Developing and validating methods for accurate quantification of (R)-Praziquantel and its metabolites. [, , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。